9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid
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Overview
Description
9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid is an organic compound with the molecular formula C20H32O5. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to a phenoxy group, which is further linked to a nonanoic acid chain. This compound is often used in organic synthesis, particularly in the protection of functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected phenoxy intermediate.
Coupling with Nonanoic Acid: The protected phenoxy intermediate is then coupled with nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the BOC group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free phenol.
Scientific Research Applications
9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: Employed in the synthesis of biologically active molecules and drug development.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the phenol group from reacting under various conditions, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to yield the free phenol.
Comparison with Similar Compounds
Similar Compounds
9-(Tert-butoxycarbonylamino)nonanoic acid: Similar in structure but with an amino group instead of a phenoxy group.
4-(Tert-butoxycarbonyl)phenol: Contains the BOC group attached directly to the phenol without the nonanoic acid chain.
Uniqueness
9-(4-(Tert-butoxycarbonyl)phenoxy)nonanoic acid is unique due to the combination of the BOC-protected phenoxy group and the nonanoic acid chain, which provides specific reactivity and protection properties not found in simpler compounds.
Properties
IUPAC Name |
9-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]nonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-20(2,3)25-19(23)16-11-13-17(14-12-16)24-15-9-7-5-4-6-8-10-18(21)22/h11-14H,4-10,15H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSFVIUUILFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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